Peptide 46

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peptide 46 is a segment of the larger P53 protein, which is a crucial tumor suppressor in humans. This protein plays a significant role in regulating the cell cycle and preventing cancer formation. It is often referred to as the “guardian of the genome” due to its role in maintaining genomic stability by preventing mutations .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Peptide 46 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent .

Industrial Production Methods: Industrial production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection and coupling, ensuring high purity and yield. Post-synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions: Peptide 46 can undergo various chemical reactions, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific reagents and conditions.

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

科学研究应用

Reactivation of Mutant p53

One of the primary applications of Peptide 46 is its ability to restore the function of mutant p53 proteins, which are commonly found in various cancers.

- Mechanism : this compound binds to the core and C-terminal domains of mutant p53, displacing negative regulatory elements and restoring its DNA-binding capability. This reactivation leads to apoptosis in tumor cells that express mutant p53 while sparing normal cells .

- Case Study : In a study involving Saos-2 cells with a Tet-regulatable His-273 mutant p53 construct, treatment with this compound resulted in significant growth inhibition and apoptosis. The peptide demonstrated selective cytotoxicity toward cells harboring mutant p53, highlighting its potential for targeted cancer therapy .

Antiviral Applications

Recent studies have indicated that this compound may also have antiviral properties, particularly against human immunodeficiency virus (HIV).

- Mechanism : As part of a broader class of secreted antiviral entry inhibitory peptides, this compound can disrupt viral fusion processes, potentially preventing HIV from entering host cells .

- Research Findings : In preclinical studies, similar peptides have shown promise in activating latent HIV-infected cells, facilitating their elimination through subsequent immunotherapy treatments. This "kick and kill" strategy could be enhanced by leveraging the properties of this compound .

Cancer Therapeutics

This compound's ability to induce apoptosis in tumor cells makes it a candidate for cancer therapeutics beyond its role in reactivating p53.

- Efficacy Across Tumor Types : Research has demonstrated that this compound can induce apoptosis across various human tumor cell lines, including those with different origins and genetic backgrounds. This broad efficacy suggests potential utility in treating multiple cancer types .

Research Data and Insights

The following table summarizes key findings from studies involving this compound:

作用机制

The mechanism by which Peptide 46 exerts its effects involves binding to DNA and regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The P53 protein can activate or repress the transcription of target genes, leading to cellular responses that prevent tumor development. Key molecular targets include genes like p21, which inhibits cyclin-dependent kinases, and BAX, which promotes apoptosis .

相似化合物的比较

MDM2 Inhibitors: These compounds inhibit the interaction between P53 and MDM2, a negative regulator of P53.

Nutlin-3: A small molecule that disrupts the P53-MDM2 interaction, leading to the stabilization and activation of P53.

PRIMA-1: A compound that restores the function of mutant P53 proteins.

Uniqueness: Peptide 46 is unique due to its specific sequence and role in the P53 protein’s tumor-suppressing functions. Unlike other compounds that target P53 indirectly, this peptide segment is a direct part of the P53 protein, making it crucial for understanding the protein’s structure and function .

生物活性

Peptide 46, a synthetic 22-mer derived from the C-terminal domain of the p53 tumor suppressor protein, has garnered significant attention due to its ability to reactivate mutant p53 proteins in various human tumors. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for cancer therapy.

This compound functions primarily through its interaction with mutant forms of p53. The peptide binds to both the core and C-terminal domains of p53, facilitating a restoration of its growth suppressor functions. The critical residues within this compound, particularly lysines, are essential for binding and subsequent activation of p53. This interaction displaces negative regulatory elements within the C-terminal domain, leading to structural stabilization and enhanced DNA binding capabilities of mutant p53 proteins .

Key Findings:

- Binding Affinity : this compound shows a strong binding affinity for various mutant p53 proteins, including His-273 and others found in colon carcinoma cells .

- Restoration of Function : The peptide's ability to restore transcriptional activity correlates with its capacity to bind to the mutant p53 proteins effectively. This restoration is crucial for re-establishing tumor suppressor functions in cancer cells harboring p53 mutations .

Case Studies

- Colon Carcinoma Cells : In studies involving SW480 and Saos-2 cells expressing mutant p53, this compound was shown to precipitate His-273 mutant p53 effectively from cell lysates, demonstrating its capability to interact directly with the protein in a complex cellular environment .

- Mobility Shift Assays : Native gel mobility shift assays confirmed that this compound induces a shift in the mobility of the core domain of p53 when bound, indicating complex formation and functional activation .

Table 1: Summary of Experimental Data on this compound

| Study | Cell Line | Mutant p53 Type | Binding Method | Key Findings |

|---|---|---|---|---|

| Selivanova et al. (1999) | SW480 | His-273 | Western Blot | Efficiently precipitated His-273 mutant p53 |

| Selivanova et al. (1999) | Saos-2 | His-273 | Western Blot | Confirmed binding under tetracycline regulation |

| Mobility Shift Assay | Various | Core Domain | Native Gel Assay | Induced mobility shift indicating complex formation |

Implications for Cancer Therapy

The ability of this compound to reactivate mutant p53 opens avenues for novel therapeutic strategies aimed at restoring the function of this critical tumor suppressor in cancers where it is commonly mutated. Current research is focused on optimizing peptide delivery systems and enhancing the stability and efficacy of this compound in vivo.

属性

IUPAC Name |

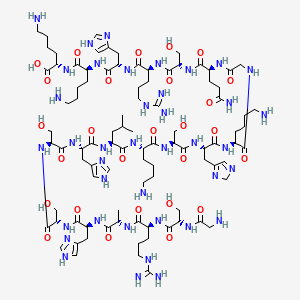

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H157N39O27/c1-48(2)28-61(125-84(151)65(32-53-37-107-47-114-53)128-89(156)69(42-136)132-90(157)70(43-137)131-85(152)62(29-50-34-104-44-111-50)124-74(141)49(3)115-76(143)57(18-12-26-108-92(100)101)121-86(153)66(39-133)117-72(139)33-98)81(148)119-56(16-6-10-24-96)79(146)129-68(41-135)88(155)127-64(31-52-36-106-46-113-52)82(149)118-54(14-4-8-22-94)75(142)110-38-73(140)116-59(20-21-71(99)138)80(147)130-67(40-134)87(154)122-58(19-13-27-109-93(102)103)78(145)126-63(30-51-35-105-45-112-51)83(150)120-55(15-5-9-23-95)77(144)123-60(91(158)159)17-7-11-25-97/h34-37,44-45,47-49,54-70,133-137H,4-33,38-43,46,94-98H2,1-3H3,(H2,99,138)(H,104,111)(H,105,112)(H,107,114)(H,110,142)(H,115,143)(H,116,140)(H,117,139)(H,118,149)(H,119,148)(H,120,150)(H,121,153)(H,122,154)(H,123,144)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,156)(H,129,146)(H,130,147)(H,131,152)(H,132,157)(H,158,159)(H4,100,101,108)(H4,102,103,109)/t49-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJBUEAWZVGEPM-NIPIXROFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=NCN=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=NCN=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H157N39O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2253.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。